molecular formula C42H70O12 B1674784 Leucasin CAS No. 140231-39-6

Leucasin

Cat. No.: B1674784
CAS No.: 140231-39-6
M. Wt: 767 g/mol
InChI Key: HJPIQGMZMGIUBT-OIISAJIDSA-N
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Description

Leucasin is a novel flavonoid compound isolated from the plant Leucas aspera. It is known for its significant antimicrobial properties, particularly against Staphylococcus aureus. The chemical structure of this compound is characterized by the presence of a chromen-4-one core with various substituents, including methoxy and propyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucasin can be synthesized through the extraction of methanolic extracts from Leucas aspera flowers. The process involves activity-guided fractionation using silica gel column chromatography. The fractions are then analyzed using techniques such as thin-layer chromatography (TLC), ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to isolate and purify the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Leucas aspera using methanol as a solvent. The extract is then subjected to repeated fractionation and purification processes to obtain the pure compound. The use of advanced chromatographic techniques ensures the efficient isolation of this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Leucasin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride may be used.

    Substitution: Conditions typically involve the use of appropriate nucleophiles or electrophiles under controlled temperatures and pH levels.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and stability .

Scientific Research Applications

Mechanism of Action

Leucasin exerts its effects primarily through the disruption of the cytoplasmic membrane of bacterial cells. This leads to the loss of potassium ions and impairment of cell division, ultimately resulting in bacterial cell death. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparison with Similar Compounds

Leucasin is unique due to its specific chemical structure and significant antimicrobial activity. Similar compounds include:

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,3aR,5aR,5bR,7aR,11aR,13aR,13bR)-10-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O12/c1-20(2)21-11-13-39(5)15-16-41(7)22(28(21)39)9-10-27-40(6)17-23(45)35(38(3,4)26(40)12-14-42(27,41)8)54-37-34(32(49)30(47)25(19-44)52-37)53-36-33(50)31(48)29(46)24(18-43)51-36/h21-37,43-50H,1,9-19H2,2-8H3/t21-,22+,23?,24+,25+,26-,27?,28+,29+,30+,31-,32-,33+,34+,35?,36-,37-,39+,40-,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPIQGMZMGIUBT-OIISAJIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CCC4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC(C(C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930749
Record name 2-Hydroxylup-20(29)-en-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140231-39-6
Record name Leucasin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140231396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxylup-20(29)-en-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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